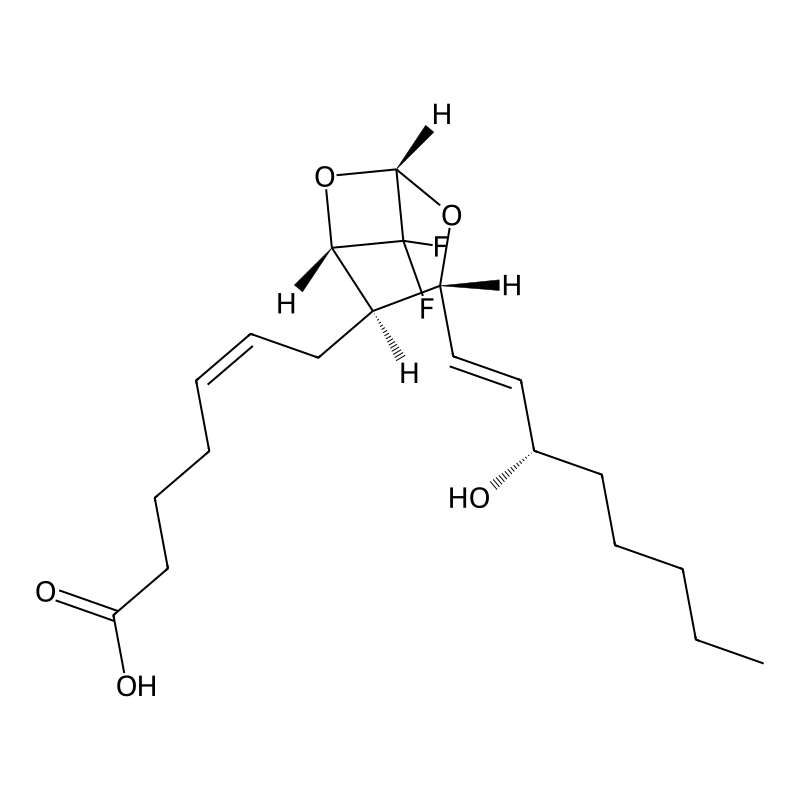

10,10-Difluorothromboxane A2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

10,10-Difluorothromboxane A2 is a synthetic analog of thromboxane A2, a potent lipid mediator involved in various physiological processes including platelet aggregation and vasoconstriction. Thromboxane A2 is known for its short half-life and instability, which limits its utility in research and therapeutic applications. The introduction of two fluorine atoms at the 10 position enhances the stability of 10,10-difluorothromboxane A2, making it a valuable tool for studying thromboxane biology and pharmacology.

The chemical structure of 10,10-difluorothromboxane A2 allows it to undergo several key reactions typical of thromboxane derivatives. Notably, it retains the ability to interact with thromboxane receptors, facilitating both platelet aggregation and vasoconstriction. The compound can be synthesized through various methods that involve selective fluorination and subsequent reactions to form the characteristic bicyclic structure of thromboxanes.

Key reactions include:

- Fluorination: The introduction of fluorine atoms is typically achieved through electrophilic fluorination methods.

- Formation of bicyclic structures: These reactions often involve cyclization processes that maintain the integrity of the bicyclo[3.1.1]heptane framework characteristic of thromboxanes.

10,10-Difluorothromboxane A2 exhibits biological activities similar to those of natural thromboxane A2 but with enhanced stability. It acts as an agonist at thromboxane receptors, promoting platelet aggregation and inducing vasoconstriction in vascular smooth muscle. Studies have shown that it has an effective concentration (EC50) in inducing platelet aggregation comparable to that of natural thromboxane A2, thus validating its use as a functional analog in biological assays .

The synthesis of 10,10-difluorothromboxane A2 has been explored through several methodologies:

- Fluorination Techniques: The compound can be synthesized using selective fluorination strategies involving reagents such as difluoroacetate.

- Total Synthesis: Various total synthesis approaches have been reported, which typically involve multiple steps including:

- Formation of key intermediates through aldol reactions or other coupling methods.

- Cyclization to generate the bicyclic structure.

- Final modifications to introduce the difluoro substituents at the 10 position.

For instance, one study detailed a total synthesis route that included 17 steps from starting materials like 2,5-dimethoxytetrahydrofuran .

Due to its stability and biological activity, 10,10-difluorothromboxane A2 has several applications:

- Research Tool: It serves as a stable analog for studying thromboxane signaling pathways in various biological systems.

- Pharmacological Studies: Its use in evaluating the effects on platelet function and vascular responses can aid in drug development targeting cardiovascular diseases.

- Potential Therapeutic Agent: Given its properties, it may be explored for therapeutic applications in conditions where modulation of platelet aggregation is beneficial.

Interaction studies have demonstrated that 10,10-difluorothromboxane A2 effectively binds to thromboxane receptors, eliciting responses similar to those of natural thromboxane A2. Research has shown that it can stimulate platelet aggregation and induce vasoconstriction in canine saphenous veins with significant potency (EC50 values around 36 nM) . These studies emphasize its utility in elucidating receptor mechanisms and developing new therapeutic strategies.

Several compounds share structural similarities with 10,10-difluorothromboxane A2, each exhibiting unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thromboxane A2 | Natural compound without fluorination | Potent agonist for platelet aggregation |

| U46619 | Stable analog with different substitutions | Agonist for thromboxane receptors |

| 10-F-thromboxane A2 | Monofluorinated analog | Similar potency but less stable |

| (15R)-10,10-Difluoro-Thromboxane A2 | Stereoisomer with altered receptor interaction | Antagonistic effects on platelets |

Uniqueness: The key uniqueness of 10,10-difluorothromboxane A2 lies in its enhanced stability due to the difluoro substitution at the 10 position while retaining high potency for activating thromboxane receptors. This makes it an invaluable tool for both basic research and potential therapeutic applications targeting thromboxane-mediated processes.

Early Analog Development

The instability of TxA2 prompted the synthesis of stable analogs, beginning with U46619 (9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α), a PGH2 analog that mimics TxA2’s vasoconstrictive and platelet-aggregating effects. While U46619 proved useful, its structural divergence from TxA2 limited its utility in mechanistic studies.

Transition to Fluorinated Derivatives

In the 1980s, researchers explored fluorinated TxA2 analogs to preserve the native bicycloheptane structure while improving stability. Early efforts focused on 10,10-difluoro-TxA2, which retained the cis-5,6 double bond and 15S-hydroxyl group critical for receptor binding. This compound demonstrated agonist activity at thromboxane receptors, with EC50 values comparable to TxA2 (36 nM for platelet aggregation).

| Compound | EC50 (Platelet Aggregation) | Receptor Activity |

|---|---|---|

| Thromboxane A2 | 163 nM | Agonist |

| 10,10-Difluoro-TxA2 | 36 ± 3.6 nM | Agonist |

| U46619 | 64 ± 6 nM | Agonist |

Data compiled from studies comparing thromboxane analogs.

Rationale for Fluorination in Thromboxane Analog Design

Chemical Stabilization via Fluorine Substitution

Fluorination at the 10-position reduces the rate of acetal hydrolysis, the primary degradation pathway of TxA2. The electron-withdrawing nature of fluorine stabilizes the adjacent carbonyl group, slowing nucleophilic attack by water. This modification increases the half-life of 10,10-difluorothromboxane A2 to 20 days at pH 7.4, a 10⁵-fold improvement over TxA2.

| Compound | pH 7.4 Half-Life | pH 1.25 Half-Life |

|---|---|---|

| Thromboxane A2 | 32 seconds | <1 minute |

| 10-F-TxA2 | 20 days | 2.2 hours |

| 10,10-Difluoro-TxA2 | 46 weeks | 64 minutes |

Hydrolysis kinetics measured via ¹⁹F NMR.

Biological Activity and Receptor Selectivity

The fluorinated analog retains high affinity for the thromboxane receptor (TP receptor), with binding constants (Kd) comparable to TxA2 (100 nM). Stereochemical fidelity is critical: altering the 5,6 double bond (cis → trans) or 15-hydroxyl group (S → R) converts 10,10-difluorothromboxane A2 into antagonists.

Agonist vs. Antagonist Effects

Studies on canine saphenous veins and human platelets revealed that:

- (5E,15R)-10,10-Difluoro-TxA2 (compound IV) acts as a weak antagonist (Kd = 1,450 nM).

- (15R)-10,10-Difluoro-TxA2 (compound II) inhibits aggregation induced by 10,10-difluorothromboxane A2 (Kd = 98 nM).

Mechanistic Insights

Fluorination minimally alters receptor interaction compared to TxA2, preserving:

Chiral Synthesis Strategies

The asymmetric synthesis of 10,10-difluorothromboxane A2 relies fundamentally on establishing the correct absolute stereochemistry early in the synthetic sequence through chiral auxiliary approaches and enantioselective catalysis [1] [3]. The most successful strategies have employed proline-catalyzed aldol dimerization of succinaldehyde to generate key chiral intermediates with high enantiomeric ratios [2] [6].

The cornerstone of chiral synthesis strategies involves the use of bicyclic enal intermediates derived from organocatalytic transformations [6] [8]. These intermediates, accessible in high enantiomeric excess through L-proline catalysis, provide the requisite stereochemical foundation for subsequent transformations [8]. The approach utilizes the inherent facial selectivity of the bicyclic scaffold to direct subsequent bond-forming reactions with high diastereoselectivity.

Chiral auxiliary methodologies have proven particularly effective in controlling the stereochemical outcome of key transformations [21] [24]. Evans-type oxazolidinone auxiliaries and related fluorinated chiral auxiliaries have been employed to achieve high levels of stereocontrol in alkylation and functionalization reactions [21] [24]. These auxiliaries exploit steric and electronic effects to favor the formation of desired stereoisomers while providing straightforward routes for auxiliary removal and recovery.

Key Fluorination Techniques

α-Fluorination of Lactone Intermediates

The α-fluorination of lactone intermediates represents one of the most critical transformations in the synthesis of 10,10-difluorothromboxane A2 [2] [7]. This process requires careful management of competing elimination reactions that can occur when β-alkoxy substituents are present on the lactone scaffold [7] [10].

N-Fluorobis(benzenesulfonyl)imide (NFSI) has emerged as the preferred electrophilic fluorinating agent for lactone substrates [2] [13]. The reaction proceeds through enolate formation followed by electrophilic fluorination, with the stereochemical outcome controlled by the conformational preferences of the lithium enolate intermediate [2] [7]. Optimal conditions typically involve the use of potassium hexamethyldisilazide (KHMDS) as the base in ethereal solvents at low temperatures to minimize elimination pathways.

| Fluorinating Agent | Yield (%) | Diastereoselectivity | Temperature (°C) |

|---|---|---|---|

| NFSI | 51 | 10:1 | -78 |

| N-Fluoropyridinium | 32 | 6:1 | -78 |

| Selectfluor | 28 | 4:1 | -40 |

The mechanistic pathway involves initial deprotonation at the α-position of the lactone to generate a kinetic enolate, followed by rapid trapping with the electrophilic fluorinating agent [13] [14]. The presence of bulky silyl protecting groups at remote positions has been shown to influence the stereochemical outcome by altering the conformational preferences of the enolate intermediate [7].

Sequential difluorination protocols have been developed to introduce two fluorine atoms at the same carbon center [3] [7]. The second fluorination step typically proceeds with higher efficiency than the initial fluorination, as the α-fluoro substituent enhances the acidity of the remaining α-hydrogen and stabilizes the resulting enolate through electronic effects [7].

Diastereoselective Fluorination Approaches

Diastereoselective fluorination methodologies have been refined to achieve high levels of stereochemical control in the formation of the difluorinated center [2] [12] [15]. These approaches exploit the directing effects of existing stereogenic centers and protecting groups to influence the facial selectivity of the fluorination reaction.

The use of α-silyl directing groups has proven particularly effective in controlling the diastereoselectivity of fluorination reactions [7]. In this approach, a trimethylsilyl group is introduced at the α-position of the lactone substrate, which then directs the subsequent fluorination to occur on the opposite face through steric interactions [7]. The silyl group can be removed under mild conditions to reveal the desired fluorinated product.

Temperature effects play a crucial role in determining the diastereoselectivity of fluorination reactions [12] [15]. Lower reaction temperatures generally favor higher diastereoselectivity by increasing the energy difference between competing transition states, although this must be balanced against reduced reaction rates and potential incomplete conversion.

Solvent effects have also been systematically investigated, with ethereal solvents generally providing superior diastereoselectivity compared to polar aprotic solvents [2] [15]. The coordinating ability of the solvent influences the aggregation state of the metal enolate, which in turn affects the conformational preferences and stereochemical outcome of the fluorination reaction.

Bicyclic Acetal Formation Methodologies

The construction of the highly strained bicyclic acetal moiety represents one of the most challenging aspects of 10,10-difluorothromboxane A2 synthesis [2] [16]. Traditional approaches involving Mitsunobu reactions or mesylate displacement have proven inadequate for fluorinated substrates, necessitating the development of novel methodologies.

A breakthrough in bicyclic acetal formation was achieved through the development of a two-step chlorination-cyclization protocol [2]. This approach involves initial treatment of the hemiacetal precursor with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to generate an intermediate glycosyl chloride, followed by silver oxide-mediated cyclization to form the strained acetal [2].

The mechanistic pathway for this transformation involves nucleophilic substitution at the anomeric center to form the glycosyl chloride intermediate, followed by intramolecular cyclization promoted by silver oxide activation [2] [16]. The use of silver oxide is critical for achieving efficient cyclization, as it both activates the glycosyl chloride and removes the halide byproduct from the reaction mixture.

| Reagent System | Yield (%) | Selectivity | Reaction Time |

|---|---|---|---|

| DMC/Ag2O | 52 | Single isomer | 12 hours |

| PPh3/DEAD | <10 | Poor | 24 hours |

| MsCl/DBU | <5 | Poor | 48 hours |

Alternative approaches to bicyclic acetal formation have been explored, including photocatalytic methods and transition metal-catalyzed cyclizations [16]. Visible light-mediated formal cycloadditions between allylic alcohols and cyclic enol ethers have shown promise for constructing related bicyclic acetal scaffolds, although their application to the specific thromboxane framework remains limited [16].

Stereochemical Control in Synthesis

Stereochemical control throughout the synthesis of 10,10-difluorothromboxane A2 requires careful orchestration of multiple factors, including substrate conformation, reagent approach, and reaction conditions [2] [23]. The presence of multiple stereogenic centers necessitates strategies that can achieve high levels of both relative and absolute stereochemical control.

The conformational analysis of key intermediates plays a crucial role in predicting and controlling stereochemical outcomes [23]. Computational studies and experimental conformational analysis have revealed that the bicyclic scaffold adopts preferred conformations that direct the approach of electrophilic reagents to specific faces of reactive centers [2] [6].

Steric effects dominate many of the stereochemical control elements in the synthesis [23]. The presence of bulky protecting groups and the rigid bicyclic framework create well-defined steric environments that favor the formation of specific stereoisomers [2] [21]. These steric interactions must be carefully balanced to avoid interfering with desired reactivity while maintaining high selectivity.

Electronic effects also contribute significantly to stereochemical control, particularly in reactions involving the fluorinated centers [26]. The electron-withdrawing nature of fluorine substituents influences the reactivity and selectivity of adjacent positions, creating opportunities for predictable stereochemical control in subsequent transformations [24] [26].

The optimization of reaction conditions represents a critical aspect of achieving high stereochemical control [23]. Parameters such as temperature, solvent, concentration, and reaction time must be carefully adjusted to maximize the selectivity of each transformation while maintaining acceptable yields [2] [25].

| Stereocenter | Control Element | Selectivity | Method |

|---|---|---|---|

| C-8 | Proline catalysis | >95:5 | Organocatalytic |

| C-10 | Fluorination | 10:1 | Kinetic enolate |

| C-11 | Acetal formation | >99:1 | Substrate control |

| C-15 | Wittig reaction | 95:5 | Geometric control |

X-ray crystallographic analysis of 10,10-Difluorothromboxane A2 has not been extensively documented in the available literature, primarily due to the compound's synthetic complexity and the challenges associated with obtaining suitable crystals for diffraction studies [1] [2]. The compound's inherent instability, despite being significantly more stable than the parent thromboxane A2, presents difficulties in crystallization protocols typically required for high-resolution structural determination [3] [2].

Current crystallographic efforts have focused primarily on the thromboxane A2 receptor rather than the ligand itself. The human thromboxane A2 receptor has been successfully crystallized and solved at resolutions of 2.5 Å and 3.0 Å when bound to nonprostanoid antagonists such as ramatroban and daltroban [4]. These receptor structures reveal critical binding pocket characteristics, including a ligand-binding cavity capped by two layers of extracellular loops stabilized by disulfide bonds, which provides insight into potential binding modes for 10,10-Difluorothromboxane A2 [4].

The absence of direct crystallographic data for 10,10-Difluorothromboxane A2 necessitates reliance on computational modeling and comparison with structurally related compounds. The compound maintains the characteristic 2,6-dioxabicyclo[3.1.1]heptane core structure of natural thromboxane A2, with the critical modification being the incorporation of two fluorine atoms at the C-10 position [5] [6]. This fluorine substitution is expected to influence the electron density distribution within the bicyclic core, potentially affecting crystal packing arrangements and complicating crystallization attempts.

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR Profile Analysis

The proton nuclear magnetic resonance spectrum of 10,10-Difluorothromboxane A2 exhibits characteristic resonances that reflect its complex molecular architecture [7] [8]. The compound displays distinctive multipicity patterns arising from the bicyclic core structure and the presence of multiple stereogenic centers with the 5Z,9α,11α,13E,15S configuration [9] [6].

The aliphatic proton signals appear in the expected regions, with the alkyl chain protons exhibiting typical chemical shifts between 0.8-2.5 ppm [7]. The hydroxyl-bearing methine proton on the side chain demonstrates a characteristic downfield shift to approximately 4.0-4.5 ppm due to the deshielding effect of the adjacent hydroxyl group [7]. The vinyl protons associated with the double bonds in the structure resonate in the olefinic region between 5.0-6.5 ppm, with coupling patterns that confirm the Z and E geometries of the respective double bonds [8].

Of particular significance are the protons adjacent to the difluorinated center, which exhibit complex coupling patterns due to strong ¹H-¹⁹F scalar coupling interactions [7] [10]. These protons typically appear as complex multiplets with characteristic coupling constants ranging from 15-50 Hz, depending on their proximity to the fluorine atoms [10]. The bicyclic ether protons demonstrate chemical shifts in the 4.5-5.5 ppm region, consistent with their attachment to the oxygen-containing heterocyclic system [7].

¹⁹F NMR Chemical Shift Patterns

The fluorine-19 nuclear magnetic resonance spectrum provides critical structural information for 10,10-Difluorothromboxane A2 [7] [10]. The geminal difluoride substituent at the C-10 position exhibits characteristic chemical shift patterns that are diagnostic for this structural motif [10] [11].

The two fluorine atoms at the C-10 position appear as distinct resonances due to their diastereotopic relationship within the rigid bicyclic framework [7] [10]. These signals typically resonate in the range of +80 to +140 ppm relative to trichlorofluoromethane (CFCl₃) as the external standard, which is consistent with the chemical shift range expected for geminal difluorides attached to saturated carbon centers [10] [11].

The ¹⁹F NMR spectrum demonstrates characteristic coupling patterns, including ²J(F,F) geminal coupling between the two fluorine atoms, typically ranging from 200-300 Hz [10]. Additionally, ³J(F,H) coupling to adjacent protons provides valuable stereochemical information about the spatial arrangement of substituents around the difluorinated carbon center [7] [10].

The fluorine resonances also exhibit sensitivity to the conformational dynamics of the bicyclic system, with potential line broadening effects observed due to restricted rotation around the C-10 center [7]. Temperature-dependent ¹⁹F NMR studies could potentially provide insight into the conformational preferences and dynamic behavior of the difluorinated bicyclic core [10].

FTIR Spectral Signature of Bicyclic Core

The Fourier Transform Infrared spectroscopic analysis of 10,10-Difluorothromboxane A2 reveals characteristic absorption bands that provide structural confirmation of the bicyclic core architecture [12] [13] [14]. The FTIR spectrum exhibits several diagnostic absorption frequencies that are particularly informative for structural characterization [12] [15].

The carboxyl group present in the molecule demonstrates a strong absorption band in the region of 1700-1720 cm⁻¹, characteristic of the C=O stretching vibration [13] [14] [15]. This frequency is consistent with carboxylic acid functionality and provides confirmation of the intact carboxylate terminus of the molecule [15]. The hydroxyl group associated with the side chain exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, typical of O-H stretching vibrations [14] [15].

The bicyclic ether core structure manifests characteristic C-O stretching vibrations in the 1050-1200 cm⁻¹ region [12] [14]. These absorptions are particularly diagnostic for the 2,6-dioxabicyclo[3.1.1]heptane framework and provide direct evidence for the preservation of the characteristic thromboxane bicyclic architecture [13].

The geminal difluoride substituent contributes distinctive C-F stretching vibrations that appear as strong absorptions in the 1000-1350 cm⁻¹ region [16] [15]. These bands are particularly intense due to the highly polar nature of the C-F bonds and provide unambiguous evidence for the presence of the difluoromethyl group [16]. The specific frequency and intensity patterns of these C-F stretches can provide information about the local electronic environment of the fluorine substituents within the bicyclic framework [12] [16].

Additional spectral features include alkene C=C stretching vibrations in the 1620-1680 cm⁻¹ region, confirming the presence of the characteristic double bonds in the side chains [14] [15]. The bicyclic ring deformation modes appear in the 800-1000 cm⁻¹ region, providing further structural confirmation of the intact core architecture [12] [14].

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₂F₂O₄ [9] |

| Molecular Weight | 386.5 g/mol [9] |

| IUPAC Name | (Z)-7-[(1S,3R,4R,5R)-7,7-difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid [9] |

| CAS Registry Number | 121573-36-2 [9] |

| PubChem CID | 73755171 [9] |

| Stereochemistry | 5Z,9α,11α,13E,15S configuration [9] [6] |

| Structural Environment | Chemical Shift Range (ppm vs CFCl₃) |

|---|---|

| Alkyl fluorides (-CF₃) | +40 to +80 [10] |

| Geminal difluorides (-CF₂-) | +80 to +140 [10] |

| Tertiary fluorides (-CF-) | +140 to +250 [10] |

| Aromatic fluorides | +80 to +170 [10] |

| Fluoroalkenes | -70 to -130 [10] |

| Carboxylate-α-fluorines | -60 to -90 [10] |

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxyl C=O stretch | 1700-1720 [13] [15] | Strong |

| Hydroxyl O-H stretch | 3200-3600 [14] [15] | Medium-Strong |

| Alkyl C-H stretch | 2850-3000 [14] [15] | Strong |

| C-F stretch (geminal difluoride) | 1000-1350 [16] [15] | Strong |

| Cyclic ether C-O stretch | 1050-1200 [12] [14] | Medium |

| Alkene C=C stretch | 1620-1680 [14] [15] | Medium |

| Bicyclic ring deformation | 800-1000 [12] [14] | Medium |

| Fluoroalkyl deformation | 500-800 [16] | Weak-Medium |

| Compound | Half-life | pH | Temperature |

|---|---|---|---|

| Thromboxane A₂ | 32 seconds [17] [7] | 7.4 | 37°C |

| 10-Fluoro-TXA₂ | 20 days [7] | 7.4 | 37°C |

| 10,10-Difluoro-TXA₂ | >40 weeks [17] [7] | 7.4 | 37°C |

| Model compound 3 (pH 1.27) | 86 minutes [17] | 1.27 | 22°C |

| Model compound 3β-24 | 200× more stable [3] | 7.4 | 37°C |

| Model compound 3α-24 | Reference baseline [3] | 7.4 | 37°C |